

# 2-Phenylethylamine hydrochloride chemical properties and structure

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## Compound of Interest

Compound Name: 2-Phenylethylamine hydrochloride

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## 2-Phenylethylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and biological significance of **2-Phenylethylamine hydrochloride** (PEA-HCl). The information is curated for professionals in research and drug development, with a focus on delivering precise data, actionable experimental protocols, and clear visual representations of its molecular interactions.

### Core Chemical Properties and Structure

**2-Phenylethylamine hydrochloride** is the salt form of 2-Phenylethylamine, a naturally occurring monoamine alkaloid that functions as a neuromodulator and neurotransmitter in the central nervous system.[1][2] The hydrochloride salt enhances the compound's stability and solubility, making it suitable for a variety of research and pharmaceutical applications.[3]

### Structural Information

Below is a summary of the key structural identifiers for **2-Phenylethylamine hydrochloride**.

Identifier	Value
IUPAC Name	2-phenylethanamine;hydrochloride[4]
Synonyms	Phenethylamine hydrochloride, $\beta$ -Phenylethylamine hydrochloride[4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N·HCl[3][7][8]
SMILES	C1=CC=C(C=C1)CCN.Cl[3]
InChI	InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H[3][7]
InChIKey	SKHIBNDAFWIOPB-UHFFFAOYSA-N[3][7]

## Physicochemical Properties

The following table outlines the key physicochemical properties of **2-Phenylethylamine hydrochloride**.

Property	Value	Source
Molecular Weight	157.64 g/mol	[2][4][5][8]
Melting Point	220-222 °C	[1]
Appearance	White to light yellow crystalline powder	[1][3]
Solubility	Soluble in water, alcohol, and ether.[1][3] Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7]	[1][3][7]

## Biological Activity and Signaling Pathways

2-Phenylethylamine is a trace amine that acts as a neuromodulator in the central nervous system.[9] Its mechanism of action involves the stimulation of norepinephrine and dopamine release.[1][7] PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1), which

modulates monoamine neurotransmission.[9][10] The binding of PEA to TAAR1 leads to a reduction in neuron firing rate and triggers signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[9]

A significant aspect of PEA's biological activity is its role in the BDNF/TrkB/CREB signaling pathway. This pathway is crucial for neuronal plasticity and has been implicated in the antidepressant effects of PEA.[10][11][12] Studies have shown that PEA can ameliorate depression-like phenotypes by modulating this pathway.[11][13]



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**Figure 1:** Simplified signaling pathway of 2-Phenylethylamine via TAAR1 and the BDNF/TrkB/CREB cascade.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2-Phenylethylamine hydrochloride**, as well as the investigation of its effects on the BDNF/TrkB/CREB signaling pathway.

## Synthesis of 2-Phenylethylamine via Reduction of Benzyl Cyanide

This protocol is adapted from established organic synthesis procedures.[1][14]

Materials:

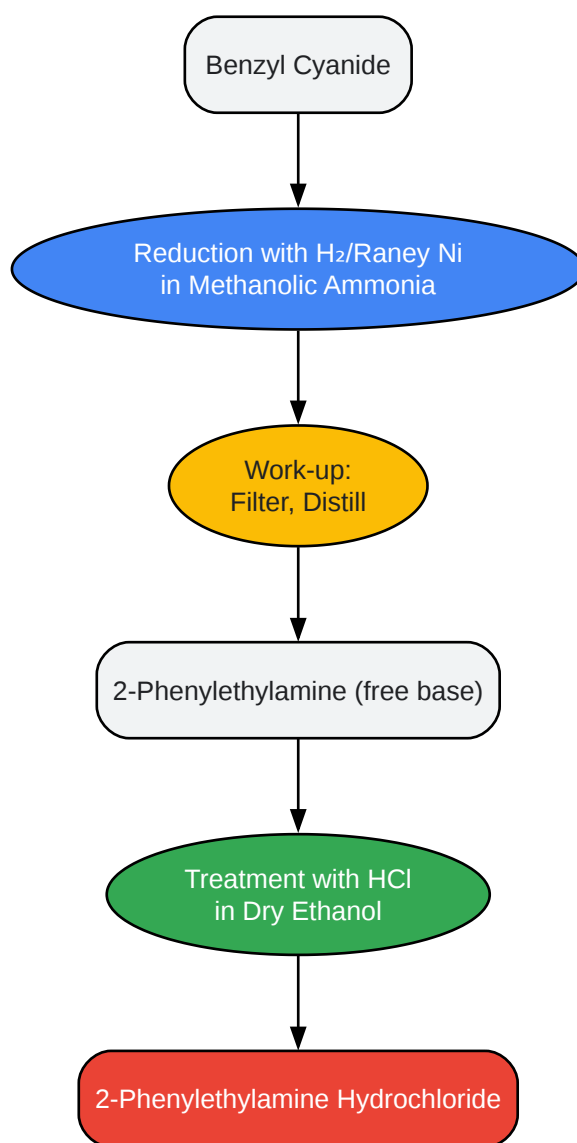
- Benzyl cyanide
- Raney nickel catalyst

- Anhydrous methanol
- Ammonia gas
- Hydrogen gas
- High-pressure hydrogenation bomb
- Distillation apparatus

Procedure:

- Prepare a 10 N methanolic ammonia solution by saturating commercial anhydrous methanol with ammonia gas at 0 °C.
- In a high-pressure hydrogenation bomb, combine 58.5 g (0.5 mole) of benzyl cyanide with 300 ml of the 10 N methanolic ammonia. The ratio of ammonia to benzyl cyanide should be at least 5:1 to minimize the formation of secondary amines.
- Add 5–10 ml of settled Raney nickel catalyst to the mixture.
- Seal the bomb and introduce hydrogen gas to a pressure of 500–1000 lb.
- Heat the bomb to 100–125 °C and shake until the absorption of hydrogen ceases (approximately 2 hours).
- Cool the bomb, open it, and remove the contents.
- Rinse the bomb with two to three 100-ml portions of methanol and combine the rinses with the main product.
- Filter the combined solution to remove the Raney nickel catalyst. Caution: The catalyst is pyrophoric if it becomes dry.
- Remove the solvent and ammonia by distillation.
- Fractionally distill the residue under reduced pressure. The fraction boiling at 92–93 °C/19 mm is 2-phenylethylamine. The expected yield is 84–90%.

- To obtain the hydrochloride salt, dissolve the purified 2-phenylethylamine in dry ethanol and treat with hydrochloric acid. The **2-phenylethylamine hydrochloride** will precipitate and can be collected by filtration. After crystallization from dry ethanol, the melting point is 218–219 °C.



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**Figure 2:** Workflow for the synthesis of **2-Phenylethylamine hydrochloride**.

## High-Performance Liquid Chromatography (HPLC) Method for Quantification in Urine

This method is designed for the sensitive determination of 2-phenylethylamine in biological samples.

Materials:

- Urine sample
- o-phthalaldehyde (OPA) for derivatization
- Reversed-phase C18 column (e.g., Erbasil S C18, 250 x 4.0 mm I.D., 3 µm particle size)
- HPLC system with a fluorescence detector

Procedure:

- Sample Preparation:
  - Perform a simple extraction of 2-phenylethylamine from the urine sample.
  - Carry out pre-column derivatization of the extracted sample with o-phthalaldehyde.
- Chromatographic Conditions:
  - Column: Erbasil S C18 (250 x 4.0 mm I.D., 3 µm)
  - Mobile Phase: Isocratic elution (specific mobile phase composition should be optimized, but a common starting point is a mixture of acetonitrile and a buffer like phosphate or acetate).
  - Detection: Fluorescence detection.
  - Quantitation: The limit of quantitation is approximately 0.5 ng of PEA/ml of urine. The method demonstrates good linearity in the concentration range of 0.5-200 ng/ml.

## Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification

This protocol outlines a general procedure for the analysis of amines like 2-phenylethylamine using GC-MS.

Materials:

- Biological sample (e.g., urine)
- Extraction solvent (e.g., a mixture of ethyl acetate and isopropyl alcohol)
- Internal standard (e.g., dioctylphthalate)
- Derivatizing agent (optional, e.g., pentafluoropropionic anhydride - PFPA)
- GC-MS system with a suitable capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness)

Procedure:

- Sample Preparation (Organic Extraction):
  - To 5 ml of urine, add 5 ml of extraction buffer and 5 ml of extraction solvent.
  - Add 50  $\mu$ l of a 100  $\mu$ g/ml internal standard solution.
  - Mix thoroughly for 10 minutes and then centrifuge for 5 minutes at 1650 x g.
  - Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.
  - Reconstitute the dried extract in 200  $\mu$ l of ethyl acetate.
- Derivatization (Optional but recommended for improved chromatography):
  - To the reconstituted extract, add a derivatizing agent like PFPA and react according to the manufacturer's instructions.
- GC-MS Analysis:
  - Injection: 1  $\mu$ L, splitless mode.

- Injector Temperature: 285°C.
- Oven Temperature Program: Initial temperature of 80°C, ramped to 285°C at 20°C/min.
- Carrier Gas: Helium.
- Mass Spectrometer: Scan range of m/z 50-650.

## Experimental Workflow for Studying the BDNF/TrkB/CREB Signaling Pathway

This workflow is based on a study investigating the effects of PEA on corticosterone-induced depression-like phenotypes.[\[12\]](#)

### Cell Culture and Treatment:

- Culture primary hippocampal neurons.
- Treat the neurons with 2-phenylethylamine for 24 hours.
- Induce a depression-like state by exposing the neurons to corticosterone (CORT) for 24 hours.

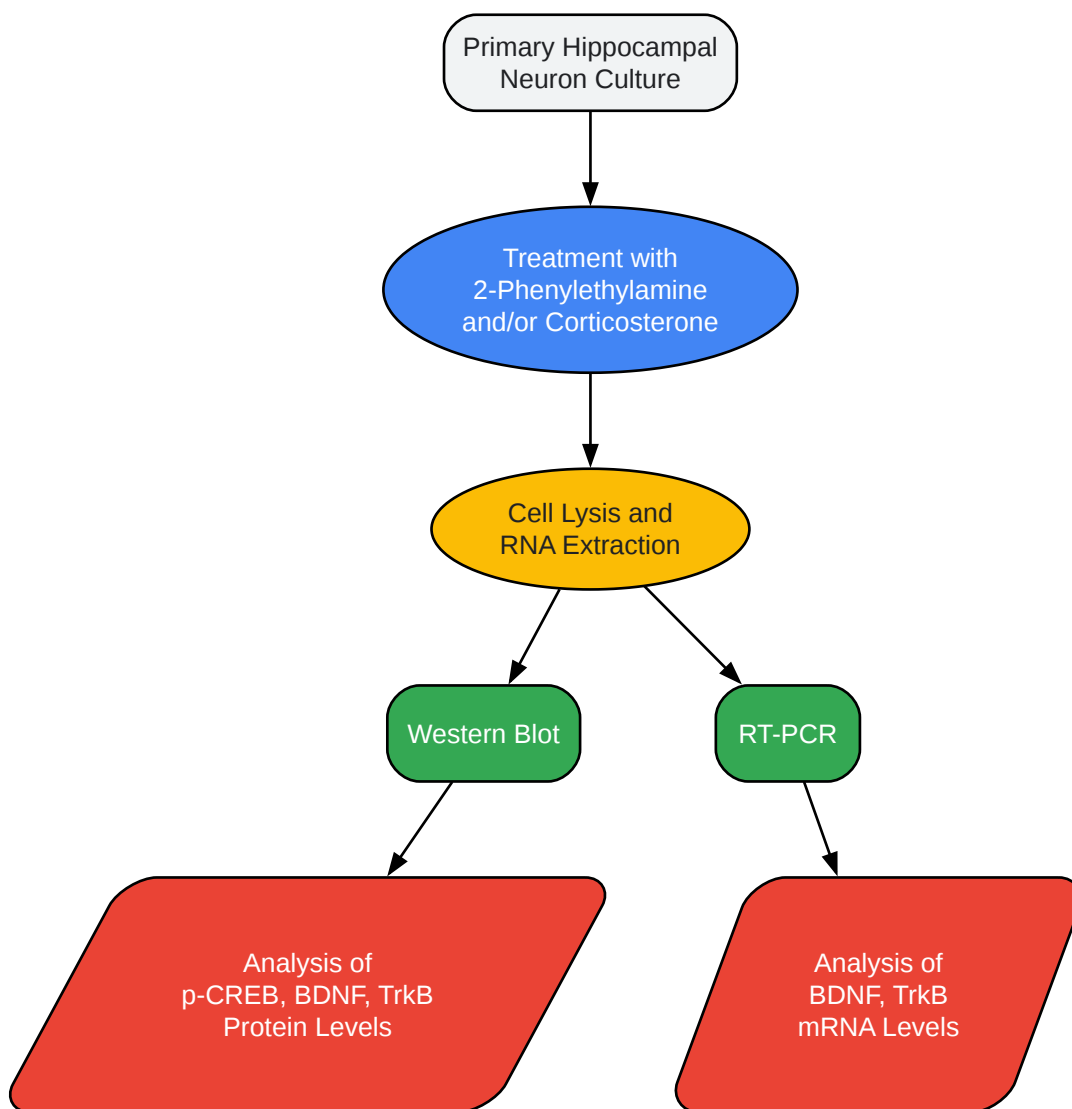
### Western Blot Analysis:

- Lyse the treated cells to extract proteins.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies specific for phosphorylated CREB (p-CREB), total CREB, BDNF, and TrkB.
- Use appropriate secondary antibodies and a detection system to visualize the protein bands.
- Quantify the band intensities to determine the relative protein expression levels.

### RT-PCR Analysis:



- Extract total RNA from the treated cells.
- Synthesize cDNA from the RNA using reverse transcriptase.
- Perform quantitative real-time PCR (qRT-PCR) using primers specific for BDNF and TrkB mRNA.
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).



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**Figure 3:** Experimental workflow for investigating the effects of 2-Phenylethylamine on the BDNF/TrkB/CREB signaling pathway.

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